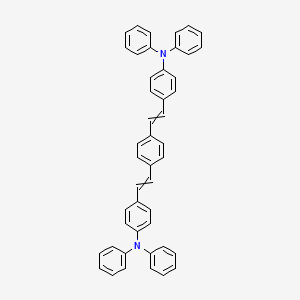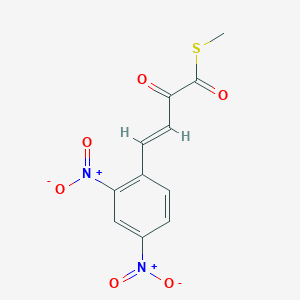
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a dinitrophenyl group attached to a butenethioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common solvents used in this synthesis include ethanol and methanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, where nucleophiles such as amines or thiols replace one of the nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted dinitrophenyl derivatives
科学研究应用
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring .
作用机制
The mechanism of action of (E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can disrupt cellular processes by interfering with oxidative phosphorylation, leading to the uncoupling of ATP synthesis and energy production .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitroanisole: Another similar compound used in the synthesis of dyes and explosives.
Uniqueness
(E)-S-methyl 4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C11H8N2O6S |
|---|---|
分子量 |
296.26 g/mol |
IUPAC 名称 |
S-methyl (E)-4-(2,4-dinitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H8N2O6S/c1-20-11(15)10(14)5-3-7-2-4-8(12(16)17)6-9(7)13(18)19/h2-6H,1H3/b5-3+ |
InChI 键 |
MHXARLPFDRAGHL-HWKANZROSA-N |
手性 SMILES |
CSC(=O)C(=O)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CSC(=O)C(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


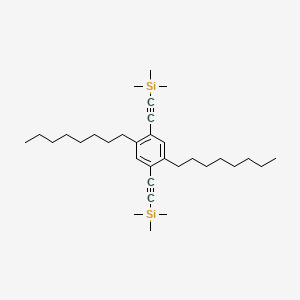
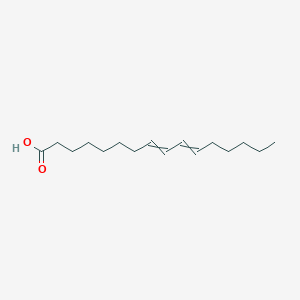
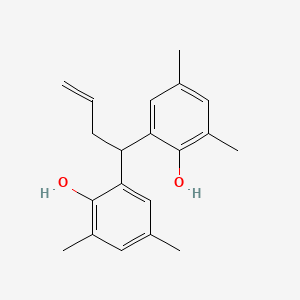
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
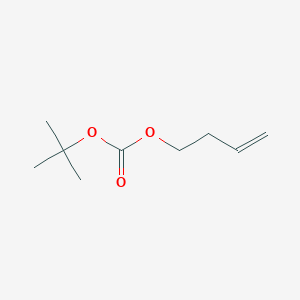
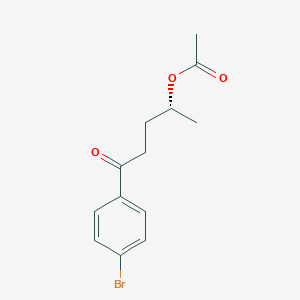
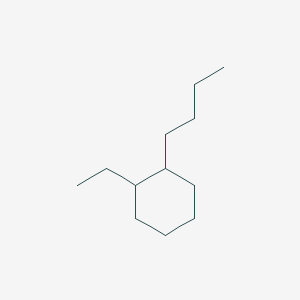

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
